Thionyl chloride

Vue d'ensemble

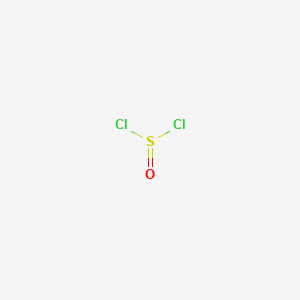

Description

Thionyl chloride (SOCl₂) is a colorless to pale yellow liquid with a pungent odor, widely used as a chlorinating and condensing agent in organic synthesis. Its pyramidal molecular geometry features a sulfur atom double-bonded to oxygen and single-bonded to two chlorine atoms, with a lone pair on sulfur contributing to its reactivity . SOCl₂ reacts violently with water, producing sulfur dioxide (SO₂) and hydrochloric acid (HCl), making it moisture-sensitive and hazardous . Industrially, it is favored for synthesizing acyl chlorides, alkyl chlorides, and pharmaceuticals due to its gaseous by-products (SO₂ and HCl), which simplify purification .

Méthodes De Préparation

Traditional Synthesis Methods

Reaction of Sulfur Trioxide with Sulfur Chlorides

The classical method for thionyl chloride synthesis involves the reaction of sulfur trioxide (SO₃) with sulfur dichloride (SCl₂). This exothermic process proceeds as follows:

While straightforward, this method has limitations, including the production of sulfur dioxide (SO₂) as a byproduct and the need for precise stoichiometric control . Industrial applications of this approach have diminished due to the challenges of handling corrosive intermediates and byproducts.

Phosphorus Pentachloride and Sulfur Dioxide

An alternative traditional method employs phosphorus pentachloride (PCl₅) and sulfur dioxide (SO₂) under controlled conditions:

This reaction generates phosphoryl chloride (POCl₃) alongside this compound, necessitating subsequent purification steps. The method’s reliance on PCl₅, a moisture-sensitive reagent, limits its practicality for large-scale production .

Catalytic Chlorination Using Friedel-Crafts Catalysts

Carbon Tetrachloride and Sulfur Dioxide

A landmark advancement in this compound synthesis emerged with the use of carbon tetrachloride (CCl₄) and sulfur dioxide in the presence of Friedel-Crafts catalysts, such as aluminum chloride (AlCl₃) . The reaction mechanism involves the formation of an intermediate iminium complex, facilitating the substitution of chlorine atoms:

Key Process Parameters:

-

Temperature: 100–300°C (optimal range: 140–200°C)

-

Pressure: 1–500 atmospheres (optimal range: 15–200 atm)

-

Catalyst Loading: 0.01–1.0 moles of AlCl₃ per mole of CCl₄ .

This method’s efficiency stems from the catalytic activity of AlCl₃, which lowers the activation energy and accelerates the reaction kinetics. The liquid-phase reaction ensures high conversion rates, with sulfur dioxide typically used in excess (≥2 moles per mole of CCl₄) to maximize yield .

Table 1: Comparative Conditions for CCl₄-Based Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 100–300°C | 140–200°C |

| Pressure | 1–500 atm | 15–200 atm |

| SO₂:CCl₄ Molar Ratio | 2:1–5:1 | 2:1 |

| Catalyst Concentration | 0.01–1.0 mol/mol CCl₄ | 0.1 mol/mol CCl₄ |

Chloroform as an Alternative Substrate

Chloroform (CHCl₃) serves as a viable substitute for carbon tetrachloride in this catalytic system. The reaction proceeds under similar conditions but requires adjusted stoichiometry:

Phosgene (COCl₂) is a hazardous byproduct, necessitating rigorous containment and neutralization protocols. Despite this drawback, the method offers flexibility in feedstock selection, particularly in regions with restricted access to CCl₄ .

Industrial Production and Optimization

Scalability and Reactor Design

Modern industrial plants employ continuous-flow reactors to enhance throughput and minimize thermal degradation. High-pressure autoclaves constructed from corrosion-resistant alloys (e.g., Hastelloy C-276) are standard, ensuring longevity under aggressive reaction conditions .

Byproduct Management

The formation of sulfur monochloride (S₂Cl₂) and phosgene (COCl₂) necessitates integrated scrubbing systems. Alkaline hydrolysis units convert COCl₂ into less toxic compounds, while S₂Cl₂ is often recycled into subsequent batches or sold as a co-product .

Emerging Methodologies and Innovations

Electrochemical Chlorination

Recent research explores electrochemical methods for this compound synthesis, leveraging chloride ion oxidation at anode surfaces. Preliminary studies report Faradaic efficiencies of 70–80%, though scalability remains a challenge .

Green Chemistry Approaches

Efforts to minimize environmental impact focus on solvent-free reactions and biodegradable catalysts. For instance, ionic liquids have shown promise in stabilizing reactive intermediates, reducing energy consumption by 15–20% compared to traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions: Thionyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: this compound reacts with alcohols to form alkyl chlorides and with carboxylic acids to form acyl chlorides.

Dehydration Reactions: It can dehydrate amides to form nitriles.

Oxidation Reactions: this compound can oxidize thiols to sulfonyl chlorides.

Common Reagents and Conditions:

Carboxylic Acids: React with this compound to form acyl chlorides, with sulfur dioxide and hydrochloric acid as byproducts.

Major Products:

Alkyl Chlorides: Formed from the reaction with alcohols.

Acyl Chlorides: Formed from the reaction with carboxylic acids.

Applications De Recherche Scientifique

Organic Synthesis

Conversion of Functional Groups

Thionyl chloride is widely used in organic chemistry for the conversion of alcohols to alkyl chlorides and carboxylic acids to acid chlorides. This transformation is crucial as it enhances the reactivity of these compounds, facilitating further chemical reactions.

- Alcohols to Alkyl Chlorides : The reaction proceeds via the formation of an intermediate chlorosulfite, which subsequently decomposes to yield the alkyl chloride and sulfur dioxide.

- Carboxylic Acids to Acid Chlorides : this compound reacts with carboxylic acids in the presence of bases like pyridine, producing acid chlorides efficiently. This reaction is particularly useful for synthesizing acyl chlorides that serve as intermediates in various chemical syntheses .

| Reaction Type | Reactants | Products |

|---|---|---|

| Alcohol to Alkyl Chloride | R-OH + SOCl₂ | R-Cl + SO₂ + HCl |

| Carboxylic Acid to Acid Chloride | RCOOH + SOCl₂ + Pyridine | RCOCl + SO₂ + HCl |

Polymer Chemistry

Modification of Polymers

This compound is employed in modifying polymers, such as polyvinyl chloride (PVC), enhancing their properties for specific applications.

- Chlorination of Polymers : this compound can chlorinate polymers, improving their thermal stability and mechanical properties. For instance, it has been used to modify poly-3-hydroxybutyrate (PHB), resulting in improved solubility and processability .

Battery Technology

Lithium/Thionyl Chloride Batteries

This compound serves as a key component in lithium batteries, particularly lithium/thionyl chloride batteries, which are known for their high energy density and long shelf life.

- Electrochemical Properties : These batteries utilize this compound as the electrolyte, which enables high voltage output and stability over extended periods. The electrochemical reactions involving this compound contribute to the overall efficiency and performance of these batteries .

Chemical Synthesis and Reagent Applications

Reagent in Chemical Reactions

This compound acts as a reagent in various chemical reactions beyond simple conversions.

- Pummerer Rearrangement : It can facilitate the rearrangement of sulfinic acids into sulfonyl chlorides, showcasing its utility in synthesizing sulfur-containing compounds .

- Phosphoryl Chloride Production : this compound is also used to convert phosphonic acids into phosphoryl chlorides, which are important intermediates in the synthesis of organophosphorus compounds .

Environmental Applications

Pollution Control

Recent studies have explored the use of this compound in purifying salt mixtures contaminated with oxygenated impurities. The compound reacts with impurities effectively, demonstrating its potential application in environmental remediation efforts .

Case Study 1: Synthesis of Acid Chlorides

In a laboratory setting, researchers utilized this compound to convert benzoic acid into benzoyl chloride. The reaction was conducted under controlled conditions with pyridine as a base. The yield was measured at 95%, indicating high efficiency and effectiveness of this compound in this application.

Case Study 2: Lithium/Thionyl Chloride Battery Performance

A study on lithium/thionyl chloride batteries demonstrated that these batteries maintained over 90% capacity after five years of storage at room temperature. The role of this compound as an electrolyte was pivotal in achieving this longevity, showcasing its importance in energy storage technologies.

Mécanisme D'action

Thionyl chloride exerts its effects through its ability to act as a chlorinating and dehydrating agent. The mechanism involves the nucleophilic attack on the sulfur atom by the substrate, followed by the elimination of hydrochloric acid and sulfur dioxide . This process converts hydroxyl groups into better leaving groups, facilitating further chemical transformations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Chlorinating Agents

Thionyl chloride is often compared to other chlorinating reagents, including sulfuryl chloride (SO₂Cl₂), phosphoryl chloride (POCl₃), oxalyl chloride (C₂O₂Cl₂), and phosphorus pentachloride (PCl₅). Key differences in reactivity, applications, and safety are outlined below.

This compound vs. Sulfuryl Chloride (SO₂Cl₂)

- Reactivity : SOCl₂ acts as a chloride ion (Cl⁻) source, while SO₂Cl₂ releases chlorine gas (Cl₂) upon decomposition, making the latter more suitable for radical chlorinations .

- Applications : SOCl₂ is ideal for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. SO₂Cl₂ is used for aromatic chlorinations and as a mild oxidizing agent .

This compound vs. Phosphoryl Chloride (POCl₃)

- Reactivity : POCl₃ is less reactive than SOCl₂ in chlorinating alcohols and carboxylic acids but is preferred for phosphorylations (e.g., converting amines to phosphorylated derivatives) .

- By-Products : POCl₃ generates phosphoric acid residues, complicating purification, whereas SOCl₂’s gaseous by-products are easily removed .

- Structure : Both have pyramidal geometries, but POCl₃’s phosphorus center influences its nucleophilic reactivity .

This compound vs. Oxalyl Chloride (C₂O₂Cl₂)

- Selectivity: Oxalyl chloride is milder and more selective for synthesizing acid chlorides without side reactions, whereas SOCl₂ may induce redox processes (e.g., oxidative condensations in phenolic derivatives) .

- By-Products : Oxalyl chloride releases CO and CO₂, while SOCl₂ produces SO₂ and HCl .

This compound vs. Phosphorus Pentachloride (PCl₅)

- Physical State : PCl₅ is a solid, making handling less convenient compared to liquid SOCl₂ .

- Reactivity : PCl₅ is a stronger chlorinating agent but generates H₃PO₄ as a by-product, complicating purification .

Comparative Data Table

| Property | This compound (SOCl₂) | Sulfuryl Chloride (SO₂Cl₂) | Phosphoryl Chloride (POCl₃) | Oxalyl Chloride (C₂O₂Cl₂) |

|---|---|---|---|---|

| Molar Mass (g/mol) | 118.97 | 134.96 | 153.33 | 126.93 |

| Physical State | Liquid | Liquid | Liquid | Liquid |

| By-Products | SO₂, HCl | Cl₂, SO₂ | H₃PO₄ | CO, CO₂ |

| Key Applications | Acyl/alkyl chlorides | Aromatic chlorination | Phosphorylation | Selective acylations |

| Safety Concerns | Highly toxic, CWC-listed | Corrosive, less regulated | Toxic, moisture-sensitive | Less hazardous |

Activité Biologique

Thionyl chloride (SOCl₂) is a versatile reagent widely used in organic synthesis, particularly for the conversion of alcohols to chlorides and in the preparation of sulfonyl chlorides. However, its biological activity, especially regarding toxicity and potential health effects, is an area of significant concern. This article delves into the biological activity of this compound, highlighting its toxicological profiles, case studies, and relevant research findings.

This compound is a colorless to yellowish liquid with a pungent odor. It is known for its ability to release sulfur dioxide (SO₂) and hydrogen chloride (HCl) upon hydrolysis. The reaction mechanism typically involves the formation of reactive intermediates that can interact with biological macromolecules, leading to cellular damage.

Acute Toxicity

This compound exhibits acute toxicity primarily through inhalation or dermal exposure. Studies have shown that exposure can lead to respiratory distress, chemical burns, and central nervous system effects.

- Inhalation Studies : Research involving rats exposed to varying concentrations of this compound revealed significant respiratory impacts. For instance, an LC50 (lethal concentration for 50% of the population) was determined at approximately 736 ppm . Symptoms observed included dyspnea and swelling of nasal tissues at concentrations as low as 71 ppm .

- Case Reports : A notable case involved two employees in a battery plant who suffered severe respiratory issues following accidental exposure. One individual developed chronic lung dysfunction after repeated exposures, while another experienced chemical burns and subsequent respiratory complications .

Chronic Effects

Chronic exposure to this compound can lead to long-term health issues. In one documented case, a worker exposed multiple times developed end-stage lung disease despite initial recovery from acute symptoms . These findings underscore the potential for irreversible damage following repeated exposure.

Biological Activity in Synthesis

This compound is not only a toxic compound but also plays a crucial role in various synthetic processes that yield biologically active compounds:

- Chalcone Synthesis : this compound has been utilized in the synthesis of chalcones, which possess diverse biological activities including antibacterial and antifungal properties. A study showed that chalcones synthesized using this compound exhibited significant antibacterial activity against various strains .

- Reactivity with Alcohols : The reaction of this compound with alcohols results in alkyl chlorides, which are important intermediates in drug synthesis. This transformation highlights its utility despite its toxicity .

Case Studies

- Respiratory Complications : A study documented two cases of acute inhalation exposure where one worker developed chronic respiratory issues requiring long-term corticosteroid therapy . Another case involved chemical burns leading to hospitalization and ongoing respiratory problems.

- Toxicological Assessments : Various studies have assessed the toxicological impacts of this compound on animal models. These studies consistently report respiratory distress and potential long-term lung damage following high-concentration exposures .

Data Summary

| Study Type | Findings |

|---|---|

| Acute Inhalation | LC50 approximately 736 ppm; symptoms include dyspnea and nasal swelling |

| Case Report 1 | Worker developed chronic lung dysfunction after repeated exposure |

| Case Report 2 | Severe chemical burns led to hospitalization; ongoing respiratory issues |

| Chalcone Synthesis | This compound used to synthesize biologically active chalcones with antibacterial properties |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling thionyl chloride in laboratory settings?

- Methodological Answer : this compound must be stored in airtight containers under inert conditions to avoid contact with moisture or water, which triggers violent hydrolysis . When handling, use solvent-resistant gloves (e.g., nitrile or neoprene), indirect-vent goggles, and face shields to prevent skin/eye exposure . Emergency showers and eyewash stations must be accessible. Spills should be neutralized with dry sand or vermiculite; never use water . Training on OSHA 1910.120(q) spill-cleanup procedures is mandatory for personnel .

Q. How does this compound facilitate the conversion of carboxylic acids to acyl chlorides?

- Methodological Answer : this compound reacts with carboxylic acids via nucleophilic acyl substitution, where the hydroxyl group is replaced by chloride. The reaction mechanism involves the formation of an intermediate mixed anhydride (RCO-O-SOCl), followed by chloride attack to release SO₂ and HCl . Optimal conditions include refluxing in anhydrous solvents (e.g., dichloromethane) under nitrogen. Excess this compound is removed by distillation, and the product is purified via recrystallization .

Q. What are the primary decomposition products of this compound, and how do they impact experiments?

- Methodological Answer : this compound decomposes into sulfur dioxide (SO₂), hydrogen chloride (HCl), and sulfur dichloride (SCl₂) upon exposure to moisture or heat . These gases are corrosive and can interfere with reactions by protonating sensitive intermediates. To mitigate this, ensure strict anhydrous conditions and use gas traps (e.g., NaOH scrubbers) during reflux .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in chlorinating alkanes under thermal vs. photochemical conditions?

- Methodological Answer : Thermal reactions with this compound involve chlorine radicals (Cl·) generated via homolytic cleavage of S-Cl bonds. Selectivity follows the trend tertiary > secondary > primary C-H bonds (1:3.6:16) due to radical stability . Photochemical activation enhances Cl· generation, increasing selectivity for tertiary positions (1:4.6:14) . Deuterium isotope effects (k_H/k_D = 1.25) confirm hydrogen abstraction by Cl· .

Q. How can gas chromatography/mass spectrometry (GC/MS) and FTIR be optimized to detect this compound in reaction mixtures?

- Methodological Answer : GC/MS analysis requires derivatization due to this compound’s volatility and reactivity. Use inert columns (e.g., DB-5MS) and splitless injection at 250°C. FTIR detects SOCl₂ via characteristic S=O (1251 cm⁻¹) and S-Cl (490 cm⁻¹) stretches . Calibrate with standards in dry hexane to avoid hydrolysis artifacts.

Q. What purification techniques prevent this compound decomposition during synthesis?

- Methodological Answer : Technical-grade SOCl₂ is purified by distillation with sulfur powder (12.5g/450mL) to scavenge SCl₂ impurities . Redistillation from triphenyl phosphite (10% w/w) removes residual HCl . Storage over molecular sieves (3Å) under argon minimizes moisture ingress.

Q. How do lithium this compound batteries fail, and what analytical methods diagnose these failures?

- Methodological Answer : Common failures include internal short circuits from diaphragm damage and voltage drop due to electrolyte depletion. Non-destructive methods like CT/X-ray imaging identify structural defects, while SEM/EDS analyzes electrode corrosion. Capacity testing and internal resistance measurements quantify degradation .

Q. What strategies mitigate moisture interference in this compound-mediated reactions?

Propriétés

IUPAC Name |

thionyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2OS/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSNRJHAOHDILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SOCl2, Cl2OS | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thionyl chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064778 | |

| Record name | Thionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thionyl chloride appears as a colorless to yellow fuming liquid with a suffocating pungent odor. Boiling point 79 °C. A lachrymator. Highly corrosive and toxic. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects., Liquid, Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.]; [NIOSH], COLOURLESS-TO-YELLOW OR REDDISH FUMING LIQUID WITH PUNGENT ODOUR., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide., Colorless to yellow to reddish liquid with a pungent odor like sulfur dioxide. [Note: Fumes form when exposed to moist air.] | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

169 °F at 760 mmHg (NIOSH, 2023), 76 °C at 760 mm Hg, 76 °C, 169 °F | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Decomposes (fumes) in water, Decomp in acids, alc, alkalies; in cold and hot water, Miscible with benzene, chloroform, carbon tetrachloride, Solubility in water: reaction, Reacts | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.64 (NIOSH, 2023) - Denser than water; will sink, 1.676 at 0 °C/4 °C; 1.655 at 10 °C/4 °C; 1.638 at 20 °C/4 °C, Percent in saturated air: 14.5 at 26 °C; density of saturated air: 1.5 at 26 °C (air= 1); 1 mg/cu m is equiv to 0.2 ppm and 1 ppm is equiv to 4.87 mg/cu m at 25 °C, 760 mm Hg, Relative density (water = 1): 1.64, 1.64 | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.1 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 70 °F (NIOSH, 2023), 119.0 [mmHg], Vapor pressure = 110 mm Hg at 26 °C, Vapor pressure, kPa at 25 °C: 16, 100 mmHg at 70 °F, (70 °F): 100 mmHg | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The following impurities can be present: | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow or reddish liquid, Pale yellow to red liquid, Colorless to pale yellow, fuming, refractive liquid, Colorless to yellow to reddish liquid [Note: Fumes form when exposed to moist air] | |

CAS No. |

7719-09-7 | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/thionyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Thionyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thionyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8YJA13N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XM4E9530.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-156 °F (NIOSH, 2023), -104.5 °C, -156 °F | |

| Record name | THIONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1409 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | THIONYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/628 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thionyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0611.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.